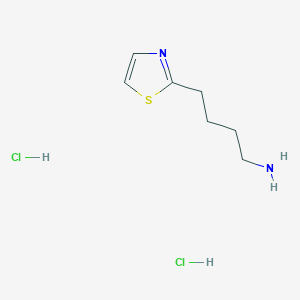

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride

Übersicht

Beschreibung

“4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride” is a chemical compound with the CAS Number: 1251924-01-2 . It has a molecular weight of 229.17 and its IUPAC name is 4-(1,3-thiazol-2-yl)-1-butanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H . This indicates that the compound has a thiazole ring (a five-membered ring containing nitrogen and sulfur) attached to a butan-1-amine group.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Thiazole derivatives, including “4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride,” have been studied for their antimicrobial properties. These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Anticancer Properties

Research has indicated that thiazole compounds exhibit anticancer activities. They can interfere with the proliferation of cancer cells and may induce apoptosis, which is the programmed cell death crucial for stopping cancer growth .

Antioxidant Effects

Some thiazole derivatives have shown potent antioxidant activity. Antioxidants are important for protecting cells from damage caused by free radicals, which can lead to chronic diseases such as cancer and heart disease .

Anti-Alzheimer’s Activity

The thiazole structure is present in several compounds that have shown promise in treating Alzheimer’s disease. These compounds may interact with enzymes or receptors in the brain, potentially slowing the progression of the disease .

Antihypertensive Applications

Thiazole derivatives have been explored for their antihypertensive effects, which could be beneficial in managing high blood pressure. This application is particularly important given the prevalence of hypertension worldwide .

Anti-Inflammatory Uses

Due to their chemical structure, thiazole compounds can exhibit anti-inflammatory properties. They may inhibit the production of inflammatory cytokines or modulate other inflammatory pathways .

Antidiabetic Potential

Thiazole derivatives have been investigated for their antidiabetic potential. They may affect insulin secretion or insulin sensitivity, which are key factors in the management of diabetes .

Hepatoprotective Effects

Some thiazole compounds have shown hepatoprotective activities, which means they can help protect the liver from damage. This is particularly useful in the context of diseases that affect liver function .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm to health . Specific hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing hands and skin thoroughly after handling (P264, P265), and using only outdoors or in a well-ventilated area (P271) .

Wirkmechanismus

Target of Action

Compounds with similar structures have shown significant antifungal and antitubercular activity . These compounds could potentially target enzymes or proteins essential for the survival of these microorganisms.

Mode of Action

Similar compounds have been tested for their in vitro analgesic and anti-inflammatory activities . This suggests that these compounds might interact with specific receptors or enzymes to exert their effects.

Biochemical Pathways

Based on the observed antifungal and antitubercular activities of similar compounds , it can be inferred that this compound might interfere with the biochemical pathways essential for the growth and survival of these organisms.

Pharmacokinetics

The molecular weight of the compound is 22917 , which is within the range generally considered favorable for oral bioavailability.

Result of Action

Similar compounds have shown significant antifungal and antitubercular activities , suggesting that this compound might inhibit the growth of these organisms at the molecular and cellular levels.

Eigenschaften

IUPAC Name |

4-(1,3-thiazol-2-yl)butan-1-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S.2ClH/c8-4-2-1-3-7-9-5-6-10-7;;/h5-6H,1-4,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGUCTLVQOJBTAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=N1)CCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Thiazol-2-yl)butan-1-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[(Dimethylamino)methyl]phenyl}ethan-1-amine dihydrochloride](/img/structure/B1522849.png)

![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)

![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)